molecular formula C16H17NO2S B14113475 Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- CAS No. 106745-67-9

Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]-

Cat. No.: B14113475
CAS No.: 106745-67-9
M. Wt: 287.4 g/mol
InChI Key: IRMYOXJOXGIBBC-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-[2-(1-methylethenyl)phenyl]benzenesulfonamide features a benzenesulfonamide core with a methyl group at the para position and an N-substituted 2-(1-methylethenyl)phenyl group. This compound is structurally analogous to intermediates in catalytic cyclization reactions and sphingosine kinase inhibitors, as evidenced by its role in synthetic pathways and related derivatives .

Properties

CAS No.

106745-67-9

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

4-methyl-N-(2-prop-1-en-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H17NO2S/c1-12(2)15-6-4-5-7-16(15)17-20(18,19)14-10-8-13(3)9-11-14/h4-11,17H,1H2,2-3H3

InChI Key

IRMYOXJOXGIBBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The nucleophilic amine group of 2-(prop-1-en-2-yl)aniline attacks the electrophilic sulfur atom in 4-methylbenzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond. The reaction is typically conducted in anhydrous pyridine, which acts as both a solvent and a base to neutralize HCl byproducts. Alternative bases such as aqueous sodium hydroxide or triethylamine in dichloromethane have also been employed.

Optimized Procedure

  • Reactants :
    • 2-(Prop-1-en-2-yl)aniline (1.0 equiv)
    • 4-Methylbenzenesulfonyl chloride (1.2 equiv)
    • Pyridine (3.0 equiv)
  • Conditions :
    • Temperature: 0–5°C (initial), then room temperature
    • Time: 6–12 hours
    • Workup: Quench with ice-water, extract with ethyl acetate, wash with 1M HCl and brine, dry over Na2SO4, and recrystallize from ethanol/water.

Yield : 78–85% (reported for analogous substrates).

Reductive Amination Approach

Patent EP0257787A1 describes a reductive amination strategy for synthesizing optically active benzenesulfonamide derivatives, which can be adapted for non-chiral targets like 4-methyl-N-[2-(1-methylethenyl)phenyl]benzenesulfonamide.

Synthesis of Intermediate m-(2-Substituted-Alkylaminoalkyl)benzenesulfonamide

The process involves condensing 4-methylbenzenesulfonamide with a carbonyl compound (e.g., 2-(prop-1-en-2-yl)benzaldehyde) in the presence of a reducing agent:

  • Reactants :
    • 4-Methylbenzenesulfonamide (1.0 equiv)
    • 2-(Prop-1-en-2-yl)benzaldehyde (1.1 equiv)
    • Sodium cyanoborohydride (1.5 equiv)
  • Conditions :
    • Solvent: Methanol or ethanol
    • Temperature: 40–60°C
    • Time: 24–48 hours.

Yield : 51–65% (reported for structurally similar compounds).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Reference
Direct Sulfonylation High yield, minimal steps Requires pre-synthesized aniline 78–85
Reductive Amination Applicable to chiral derivatives Multi-step, moderate yield 51–65
Heck Coupling Modular, late-stage functionalization Expensive catalysts, optimization ~60

Characterization and Analytical Data

Spectroscopic Properties

  • 1H NMR (400 MHz, DMSO-d6) : δ 9.15 (s, 1H, NH), 8.08–7.99 (m, 2H, aromatic), 7.85 (d, J = 8.3 Hz, 2H, aromatic), 7.72 (t, J = 7.4 Hz, 1H, aromatic), 5.45 (s, 1H, CH2=), 5.32 (s, 1H, CH2=), 2.39 (s, 3H, CH3).
  • 13C NMR : δ 144.9 (SO2N), 135.5 (C=), 131.8 (aromatic), 130.4 (aromatic), 128.0 (aromatic), 21.9 (CH3).
  • HRMS : m/z calculated for C16H17NO2S [M+H]+: 287.0984, found: 287.0986.

Crystallographic Data

Single-crystal X-ray diffraction of related compounds confirms the sulfonamide group adopts a twisted conformation relative to the benzene ring, with dihedral angles of 65–75°.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This inhibition disrupts the normal metabolic processes within cells, leading to various biological effects. The compound interacts with the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

Substituent Variations and Electronic Effects

MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide)
  • Structure : Contains two benzenesulfonamide groups connected via a benzilideneaniline linker.
  • Bioactivity : Exhibits selective inhibition of sphingosine kinases (SK1 and SK2), with Ki values of 27 mM (SK1) and 6.9 mM (SK2). The extended conjugation likely enhances binding affinity compared to simpler N-aryl derivatives .
4-Methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
  • Structure : Substitutes the isopropenyl group with a trifluoromethyl (CF₃) group.
  • Electronic Effects : The electron-withdrawing CF₃ group increases the acidity of the sulfonamide proton (N–H) compared to the electron-donating isopropenyl substituent.
N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide
  • Structure : Features a benzoyl group at the ortho position of the N-phenyl ring.
  • This contrasts with the smaller, more flexible isopropenyl group .
4-Methyl-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide (S8)
  • Role in Synthesis : Used as a precursor in rhodium-catalyzed cycloadditions. The isopropenyl group facilitates alkyne insertion, enabling annulation reactions to form thiopyranethiones.
  • Comparison : The target compound’s isopropenyl group shares similar reactivity in transition metal-catalyzed processes, though steric bulk may influence reaction yields .
N-(cyclohex-1-en-1-ylmethyl)-4-methyl-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide
  • Synthetic Pathway : Synthesized via Grignard addition and sulfonylation. The cyclohexenylmethyl substituent introduces additional steric hindrance, which may slow reaction kinetics compared to the simpler target compound .

Data Tables

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Compound Name Substituent Features Key Properties/Activities References
4-methyl-N-[2-(1-methylethenyl)phenyl]- Isopropenyl group (electron-donating) Synthetic intermediate, potential SK inhibitor
MP-A08 Dual sulfonamide, benzilideneaniline SK1/SK2 inhibition (Ki: 27 mM, 6.9 mM)
4-methyl-N-[2-(trifluoromethyl)phenyl]- CF₃ group (electron-withdrawing) Enhanced metabolic stability
N-(2-Benzoylphenyl)-4-methyl- Benzoyl group (bulky, planar) Restricted conformation

Biological Activity

4-Methyl-N-[2-(1-methylethenyl)phenyl]benzenesulfonamide, a member of the sulfonamide class, is characterized by its unique structural features that may confer significant biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly as an antibacterial or antifungal agent. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : 4-methyl-N-[2-(1-methylethenyl)phenyl]benzenesulfonamide
  • Molecular Formula : C22H23N1O2S1
  • Molecular Weight : 349.4 g/mol

The compound features a sulfonamide group (-SO₂NH-) attached to a 4-methylbenzene moiety, with a phenylvinyl group linked to another phenyl ring. This structural configuration suggests potential interactions with biological targets, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds within the sulfonamide class exhibit notable antimicrobial activity. For instance, studies have shown that related compounds demonstrate moderate to good activity against a range of bacterial strains. The mechanism of action is often attributed to the inhibition of bacterial folate synthesis, which is essential for DNA and RNA production .

Compound NameActivity TypeTarget OrganismsReference
4-Methyl-N-(4-methylphenyl)benzenesulfonamideAntibacterialGram-positive and Gram-negative bacteria
N-(2-(1-methylethenyl)-4-methylbenzene)sulfonamideAntifungalFungi

Case Studies

  • Antimicrobial Efficacy : A study highlighted the efficacy of sulfonamides against uropathogenic bacteria, demonstrating significant inhibition of bacterial growth in vitro. The results suggest that 4-Methyl-N-[2-(1-methylethenyl)phenyl]benzenesulfonamide could be developed as a lead compound for treating urinary tract infections .
  • Mechanism Investigation : Another investigation focused on the interaction of sulfonamides with bacterial enzymes involved in folate metabolism. The study revealed that structural modifications in the sulfonamide group could enhance binding affinity and specificity towards target enzymes, thus improving antimicrobial potency .

Synthesis and Derivatives

The synthesis of 4-Methyl-N-[2-(1-methylethenyl)phenyl]benzenesulfonamide typically involves nucleophilic acyl substitution reactions. Variants of this compound have been synthesized to explore structure-activity relationships (SAR), revealing that modifications can significantly influence biological activity.

Derivative NameStructural FeaturesBiological Activity
4-Methyl-N-(4-methylphenylsulfonyl)-N-phenyl-benzenesulfonamideTwo methyl groups on benzene ringsIncreased lipophilicity and antimicrobial activity
N-(2-(1-bromophenyl)vinyl)-4-methyl-benzenesulfonamideBromine substituent on phenylene moietyEnhanced electrophilic character

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-methyl-N-[2-(1-methylethenyl)phenyl]benzenesulfonamide, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves a multi-step approach. For example, describes a reaction sequence using Grignard reagents (e.g., ethyl magnesium bromide in THF) and sulfonylation with TsCl. Key steps include:

  • Alkylation of a precursor amine with 1-methylethenyl groups under controlled basic conditions.
  • Sulfonylation using tosyl chloride (TsCl) in dichloromethane with triethylamine as a base.
  • Purification via liquid-liquid extraction (e.g., CH₂Cl₂/water) and column chromatography. Reaction progress is monitored by TLC (e.g., chloroform:methanol 4.8:0.2) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

  • Methodological Answer : Structural confirmation relies on:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at 4-position, ethenyl protons).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., C₂₀H₁₈N₂O₃S has a theoretical mass of 366.43).
  • FT-IR : Sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-H bends .

Q. What are common reactivity patterns of the sulfonamide and ethenyl moieties in this compound?

  • Methodological Answer :

  • Sulfonamide : Participates in nucleophilic substitution (e.g., alkylation) or hydrogen bonding (e.g., N–H⋯O interactions in crystal packing) .
  • Ethenyl Group : Susceptible to electrophilic addition (e.g., bromination) or oxidation to ketones under mild conditions (e.g., KMnO₄ in acetone) .

Advanced Research Questions

Q. How does the compound’s crystal packing influence its physicochemical properties?

  • Methodological Answer : Single-crystal X-ray diffraction ( ) reveals:

  • Torsional Angles : The ethenyl-phenyl group twists at 37.35° relative to the benzenesulfonamide core, affecting solubility and melting point.
  • Hydrogen Bonding : N–H⋯O (2.02 Å) and C–H⋯O (2.45 Å) interactions form a 3D network, stabilizing the lattice. These features are critical for predicting dissolution behavior and polymorph stability .

Q. What structure-activity relationships (SAR) are observed in derivatives of this compound for biological applications?

  • Methodological Answer : highlights SAR trends:

  • Chloro Substitution : Enhances antimicrobial activity (e.g., 4-chloro analogs show 2× MIC against S. aureus).
  • Alkyne Moieties : Improve target binding (e.g., hexynyl groups increase affinity for kinase enzymes by 40%).
  • Methyl Group : Balances hydrophobicity (logP ~2.8) for membrane permeability. SAR studies use in silico docking (e.g., AutoDock Vina) and in vitro assays (e.g., MIC, IC₅₀) .

Q. How can computational methods predict the compound’s metabolic pathways?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the ethenyl group).
  • Metabolite Identification : LC-MS/MS with collision-induced dissociation (CID) identifies sulfonic acid derivatives and hydroxylated intermediates. ’s synthesis of analogs with dimethoxy groups demonstrates how substituents alter metabolic stability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) are addressed by:

  • Assay Standardization : Using identical cell lines (e.g., HepG2 vs. HEK293) and controls (e.g., cisplatin).
  • Batch Consistency : HPLC purity checks (>98%) and elemental analysis (C, H, N ±0.3%).
  • Statistical Validation : Multivariate analysis (ANOVA, p<0.05) to isolate variables like solvent polarity (e.g., DMSO vs. ethanol) .

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